molecular formula C19H38O2 B115704 Myristyl neopentanoate CAS No. 144610-93-5

Myristyl neopentanoate

Cat. No. B115704
M. Wt: 298.5 g/mol
InChI Key: DCWZELMIUJYGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristyl neopentanoate is an ester of myristyl alcohol and neopentanoic acid. It is a commonly used ingredient in cosmetic and personal care products due to its emollient and skin conditioning properties. However, it also has potential applications in scientific research due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of myristyl neopentanoate is not fully understood. However, it is believed to enhance skin permeation by disrupting the stratum corneum, the outermost layer of the skin. It may also act as an antioxidant by scavenging free radicals and protecting against oxidative stress.

Biochemical And Physiological Effects

Myristyl neopentanoate has been shown to have a variety of biochemical and physiological effects. It has been found to enhance skin hydration and reduce transepidermal water loss. It may also improve skin barrier function and increase skin elasticity. In addition, myristyl neopentanoate has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

One advantage of using myristyl neopentanoate in lab experiments is its ability to enhance skin permeation, which can be useful for transdermal drug delivery studies. It is also a relatively inexpensive and widely available ingredient. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific formulation and application method used.

Future Directions

There are several potential future directions for research on myristyl neopentanoate. One area of interest is its potential use in the development of novel drug delivery systems, particularly for transdermal delivery. It may also be further investigated for its anti-inflammatory and antioxidant properties, as well as its potential use in the treatment of skin conditions such as eczema and psoriasis. Additionally, research could focus on optimizing the formulation and application methods for maximum effectiveness.

Synthesis Methods

Myristyl neopentanoate can be synthesized through the esterification of myristyl alcohol and neopentanoic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white to off-white powder with a mild odor.

Scientific Research Applications

Myristyl neopentanoate has been used in various scientific research applications, including as a component in lipid-based drug delivery systems. It has also been studied for its potential use in transdermal drug delivery due to its ability to enhance skin permeation. Additionally, myristyl neopentanoate has been investigated for its potential anti-inflammatory and antioxidant properties.

properties

CAS RN

144610-93-5

Product Name

Myristyl neopentanoate

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

tetradecyl 2,2-dimethylpropanoate

InChI

InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(20)19(2,3)4/h5-17H2,1-4H3

InChI Key

DCWZELMIUJYGMS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)C(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(C)(C)C

Other CAS RN

144610-93-5

Origin of Product

United States

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